2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide
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Overview
Description
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound features a quinazoline core with a chloro and phenyl substitution, linked to a cyclopropylacetamide group via a sulfanyl bridge.
Preparation Methods
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates.
Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Substitution and Sulfanyl Linkage: The quinazolinone derivatives are then chlorinated and phenylated to form 6-chloro-2-phenyl-4-quinazolinone.
Chemical Reactions Analysis
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide undergoes various chemical reactions:
Scientific Research Applications
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide can be compared with other quinazoline derivatives:
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide: Similar structure but with a mesityl group instead of cyclopropyl.
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: Contains a fluorobenzyl group, offering different biological activities.
2-(6-Chloro-4-phenyl-2-quinazolinyl)guanidine: Features a guanidine group, which may alter its pharmacological properties.
Properties
Molecular Formula |
C19H16ClN3OS |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-cyclopropylacetamide |
InChI |
InChI=1S/C19H16ClN3OS/c20-13-6-9-16-15(10-13)19(25-11-17(24)21-14-7-8-14)23-18(22-16)12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,21,24) |
InChI Key |
ZEVVHMRCRSZEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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